2-(5-Chloro-2-thienyl)-6-methylimidazo(1,2-a)pyridine-3-acetamide
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Overview
Description
2-(5-Chloro-2-thienyl)-6-methylimidazo(1,2-a)pyridine-3-acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-thienyl)-6-methylimidazo(1,2-a)pyridine-3-acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienyl intermediate: Starting with a chlorination reaction of thiophene to introduce the chlorine atom.
Cyclization: The chlorinated thiophene is then subjected to cyclization reactions with appropriate reagents to form the imidazo(1,2-a)pyridine ring system.
Acetamide formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-thienyl)-6-methylimidazo(1,2-a)pyridine-3-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atom in the thienyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-thienyl)-6-methylimidazo(1,2-a)pyridine-3-acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-2-thienyl)-imidazo(1,2-a)pyridine: Lacks the acetamide group.
6-Methylimidazo(1,2-a)pyridine-3-acetamide: Lacks the thienyl group.
2-(5-Bromo-2-thienyl)-6-methylimidazo(1,2-a)pyridine-3-acetamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(5-Chloro-2-thienyl)-6-methylimidazo(1,2-a)pyridine-3-acetamide is unique due to the combination of the thienyl, imidazo(1,2-a)pyridine, and acetamide groups in its structure. This unique combination can confer specific chemical properties and biological activities that are not present in similar compounds.
Properties
CAS No. |
88570-90-5 |
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Molecular Formula |
C14H12ClN3OS |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-[2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C14H12ClN3OS/c1-8-2-5-13-17-14(10-3-4-11(15)20-10)9(6-12(16)19)18(13)7-8/h2-5,7H,6H2,1H3,(H2,16,19) |
InChI Key |
YAZXHSNLPWZLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2CC(=O)N)C3=CC=C(S3)Cl)C=C1 |
Origin of Product |
United States |
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